Palmitic Acid

説明

Thermochemical Data

Decomposition Pathways

At elevated temperatures ($$ >175^\circ \text{C} $$), radical-mediated oxidation dominates:

- Initiation : C-H bond cleavage generates alkyl radicals ($$ \text{R}^\bullet $$).

- Propagation : Radicals react with oxygen to form peroxyl radicals ($$ \text{ROO}^\bullet $$).

- Termination : Radical recombination yields stable products like aldehydes and ketones.

Kinetic studies using electron paramagnetic resonance (EPR) reveal a 10-fold increase in radical concentration between $$ 175^\circ \text{C} $$ and $$ 180^\circ \text{C} $$, indicating accelerated decomposition.

Phase-Change Enthalpy

When used in thermal energy storage systems, this compound demonstrates:

- Melting Enthalpy : $$ 137.5 \, \text{J/g} $$ (in composite materials).

- Solidification Enthalpy : $$ 127.0 \, \text{J/g} $$ (in eutectic mixtures).

These properties make it suitable for applications requiring repeated thermal cycling.

特性

IUPAC Name |

hexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

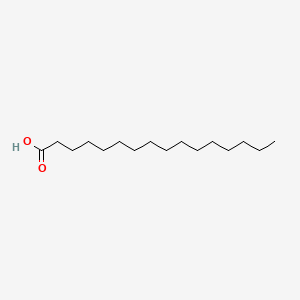

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021602 | |

| Record name | Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless or white solid; [ICSC] Off-white solid; [MSDSonline], Solid, COLOURLESS OR WHITE CRYSTALS., hard, white or faintly yellowish crystalline solid | |

| Record name | Hexadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Palmitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1091/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

351.5 °C, 351-352 °C | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.04 mg/L at 25 °C, Insoluble in water, Soluble in hot alcohol and ether, Soluble in ethanol, acetone, benzene; very soluble in chloroform; miscible with ethyl ether, Soluble in aromatic, chlorinated and oxygenated solvents, 4e-05 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Palmitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1091/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Density: 0.8527 g/cu cm at 62 °C, Relative density (water = 1): 0.85 | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000038 [mmHg], 3.8X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 154 °C: 133 | |

| Record name | Palmitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Heavy metals (as Pb): Not more than 10 mg/kg /from table/ | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline scales, White crystalline needles, Needles from alcohol, Hard, white, or faintly yellowish, somewhat glossy crystalline solid, or as a white yellowish powder | |

CAS No. |

57-10-3 | |

| Record name | Palmitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitic acid [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | palmitic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V16EO95H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

62.49 °C, 61.8 °C, 63 °C | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

準備方法

Plant-Based Extraction

Historically, palmitic acid has been extracted from plant oils such as palm oil, coconut oil, and animal fats. Coconut oil cake, a byproduct of coconut oil extraction, has emerged as a cost-effective substrate due to its high residual lipid content. Soxhlet extraction with hexane remains the standard method for isolating crude fatty acids from oil-rich matrices. In one study, hexane reflux over 72 hours yielded a mixture containing 10.16% this compound alongside lauric acid (46.27%) and myristic acid (22.38%). However, this method faces criticism for its environmental impact due to hexane volatility and energy-intensive purification steps.

Challenges in Conventional Methods

Traditional solvent extraction requires large volumes of organic solvents, generating hazardous waste. Furthermore, the reliance on palm oil contributes to deforestation and biodiversity loss. These limitations have spurred interest in alternative biotechnological approaches that valorize waste substrates while minimizing ecological footprints.

Microbial Synthesis Using Probiotic Bacteria

Strain Isolation and Screening

Recent advances focus on microbial production using probiotic strains isolated from marine ecosystems. A 2024 study identified Mm12, a bacterial strain from the gut of Sardinella longiceps (Indian oil sardine), capable of synthesizing 60.57 mg/100 mL total fatty acids. Screening 18 marine isolates revealed that Mm12 outperformed others in this compound yield (16.13 mg/100 mL) under unoptimized conditions, attributed to its robust fatty acid synthase (FAS) system and adaptability to low-temperature marine environments.

Optimization via Response Surface Methodology

The production process was optimized using a Box-Behnken design (BBD) to evaluate temperature, pH, and substrate concentration. Polynomial regression modeling identified optimal conditions: 10°C, pH 5.5, and 40 g/L coconut oil cake. Under these parameters, this compound yield reached 19.97 mg/100 mL, a 23.8% increase from baseline levels (Table 1).

Table 1: Optimization of this compound production using Mm12 strain

| Parameter | Baseline Value | Optimized Value |

|---|---|---|

| Temperature (°C) | 15 | 10 |

| pH | 7.0 | 5.5 |

| Substrate (g/L) | 20 | 40 |

| This compound (mg/100 mL) | 16.13 | 19.97 |

Analytical Validation

Gas chromatography–mass spectrometry (GC–MS) of fatty acid methyl esters (FAMEs) confirmed the identity and purity of microbial-derived this compound. The RTX5ms capillary column resolved palmitate methyl ester at a retention time of 14.2 minutes, with quantification against a C23:0 internal standard. This method achieved a linear regression coefficient (R²) of 0.998, ensuring high analytical precision.

Enzymatic Biosynthesis via Fatty Acid Synthase

Mammalian FAS Pathway

In humans, this compound synthesis occurs via a cytosolic FAS complex, a multidomain enzyme catalyzing seven elongation cycles. The process initiates with acetyl-CoA priming, followed by malonyl-CoA addition, condensation, and reduction steps (Figure 1). Each cycle adds two carbons, culminating in palmitate release after seven iterations. The FAS complex integrates six catalytic domains, including ketoacyl synthase (KS) and enoyl reductase (ER), ensuring processivity and specificity.

Microbial FAS Engineering

Bacterial FAS systems offer advantages for industrial scaling due to their simpler regulation. Pseudomonas nitroreducens engineered with plasmid-borne fasB genes increased this compound production 1.47-fold (320 mg/L) compared to wild-type strains. Disruption of fasB redirected flux toward malonic acid synthesis (30 mg/L), highlighting the enzyme’s centrality in carbon channeling.

Industrial Synthesis and Optimization Techniques

Substrate Diversification

Coconut oil cake, containing 10–12% residual lipids, provides a low-cost alternative to refined oils. Comparative studies show that substituting glucose with oil cake reduces feedstock costs by 62% while maintaining 85% yield efficiency. Additionally, lignocellulosic pretreatment using alkaline hydrolysis increases substrate accessibility, enhancing microbial lipid accumulation.

Genetic and Metabolic Engineering

Overexpression of thioesterase genes (tesA) in Escherichia coli redirects acyl-ACP intermediates toward palmitate release, boosting titers to 450 mg/L. CRISPR-Cas9-mediated knockout of β-oxidation pathways further prevents fatty acid degradation, increasing net yields by 33%.

Comparative Analysis of Methods

Table 2: Economic and environmental comparison of this compound production methods

| Method | Yield (mg/L) | Cost ($/kg) | CO₂ Emissions (kg/kg) |

|---|---|---|---|

| Plant extraction | – | 12.50 | 8.7 |

| Microbial synthesis | 19.97 | 6.80 | 3.2 |

| Enzymatic synthesis | 320 | 9.40 | 5.1 |

Microbial synthesis using agro-industrial waste emerges as the most sustainable option, reducing costs by 45% and emissions by 63% compared to plant extraction.

化学反応の分析

2.1. Esterification Reactions

Esterification is a key reaction involving palmitic acid, where it reacts with alcohols to form esters. The process can be catalyzed by acids or enzymes (lipases).

2.2. Deoxygenation Reactions

Deoxygenation of this compound can be achieved through hydrodeoxygenation processes, where hydrogen is added to remove oxygen functionalities. This reaction is essential for converting fatty acids into alkanes.

-

Reaction Pathway:

-

Hydrogenation of this compound to hexadecanal.

-

Conversion of hexadecanal to hexadecanol.

-

Dehydration of hexadecanol to form hexadecene.

-

Hydrogenation of hexadecene yields hexadecane.

-

The optimal conditions for these reactions include specific temperatures and catalyst types, such as cobalt-molybdenum supported on carbon nanotubes, achieving yields up to 89% for hexadecane under optimized conditions .

2.3. Oxidation Reactions

This compound undergoes oxidation processes that are crucial in metabolic pathways:

-

Complete Oxidation:

The complete oxidation of this compound produces acetyl-CoA through β-oxidation, yielding energy in the form of ATP:

This process involves multiple cycles of β-oxidation, resulting in the production of NADH and FADH, which are further utilized in the electron transport chain for ATP generation .

2.4. Hydrolysis Reactions

This compound can also be released from its esterified forms through hydrolysis, particularly in biological systems where phospholipases are involved.

-

General Reaction:

This reaction is catalyzed by enzymes such as calcium-dependent phospholipase A2 .

科学的研究の応用

Biological and Pharmacological Applications

1.1 Anticancer Properties

Recent studies have highlighted palmitic acid's potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in various cancer cells, including neuroblastoma and breast cancer cells. The mechanisms involve:

- Cell Cycle Arrest : this compound disrupts the cell cycle in tumor cells, inhibiting their proliferation.

- Apoptosis Induction : It promotes apoptosis via mitochondrial pathways by increasing the generation of reactive oxygen species (ROS) .

- Inhibition of Metastasis : Research indicates that this compound can suppress metastasis and enhance sensitivity to chemotherapy .

1.2 Impact on Metabolic Disorders

this compound has been implicated in metabolic syndrome and type 2 diabetes mellitus. Elevated levels of this compound are linked to increased cholesterol levels and atherosclerotic plaque vulnerability in diabetic patients. Mechanistically, it activates macrophage signaling pathways that contribute to vascular smooth muscle cell senescence, leading to plaque instability .

Industrial Applications

2.1 Surfactants and Emulsifiers

this compound is widely utilized in the production of surfactants and emulsifiers due to its ability to stabilize mixtures of oil and water. It is a key ingredient in:

- Soaps : Sodium palmitate and potassium palmitate are common soap components.

- Cosmetics : Used in lotions, creams, shampoos, and conditioners for its emulsifying properties .

2.2 Lubricants and Additives

In industrial settings, this compound serves as a lubricant and processing aid:

- Lubricating Oils : Enhances the performance of lubricants in machinery.

- Textile Processing : Acts as a softening agent in fabric treatments .

Nutritional Applications

This compound is a significant component of dietary fats and plays a role in energy metabolism:

- Energy Source : It provides energy through oxidation in metabolic pathways.

- Nutritional Supplements : Used in formulations aimed at improving lipid profiles and overall health .

Cosmetic Applications

In cosmetics, this compound is valued for its skin-conditioning properties:

- Moisturizer : Forms an occlusive layer on the skin to prevent moisture loss.

- Emollient : Softens the skin and enhances product texture .

Case Studies

作用機序

類似の化合物との比較

パルミチン酸は、ステアリン酸、ミリスチン酸、ラウリン酸などの他の類似の飽和脂肪酸と比較できます。

ステアリン酸: ステアリン酸は、18個の炭素を持つ飽和脂肪酸であるのに対し、パルミチン酸は16個の炭素を持っています。ステアリン酸は、人間の食事ではそれほど一般的ではなく、より高い融点など、異なる物理的特性を持っています。

ミリスチン酸: ミリスチン酸は、14個の炭素を持つ飽和脂肪酸です。食事中では、パルミチン酸よりも少量含まれており、融点は低くなっています。

パルミチン酸は、動物と植物の両方の供給源に広く存在し、さまざまな生理学的プロセスにおいて重要な役割を果たしているため、ユニークです。

類似化合物との比較

Structural and Physical Properties

Palmitic acid is distinguished by its 16-carbon saturated chain. Comparative structural and physical data are summarized below:

Table 1. Structural and Physical Comparison of Key Fatty Acids

*Melting points for oleic, elaidic, and linoleic acids are from standard references; only this compound’s value is evidence-derived .

Metabolic and Health Effects

Plasma Lipid Modulation

Table 2. Effects of Dietary Fatty Acids on Plasma Lipids (mg/dL)

| Fatty Acid | LDL Cholesterol | HDL Cholesterol | Lp[a] (U/L) | Study Reference |

|---|---|---|---|---|

| This compound | 161 | 42 | 249 ± 204 | |

| Oleic Acid | 151 | 38 | 236 ± 201 | |

| Elaidic Acid | 165 | 38 | 296 ± 220 |

Key findings:

- This compound raises LDL cholesterol similarly to butter fat but less than elaidic acid .

- High-density lipoprotein (HDL) cholesterol is significantly higher with this compound (42 mg/dL) compared to oleic and elaidic acids (38 mg/dL each) .

- Elaidic acid (trans-fat) increases atherogenic lipoprotein Lp[a] by 25% compared to this compound .

Hepatic Lipoprotein Secretion

Table 3. Lipoprotein Secretion in HepG2 Cells

| Fatty Acid | VLDL-Chol | LDL-Chol | HDL-Chol | LDL/HDL Ratio | |

|---|---|---|---|---|---|

| This compound | Decreased | No change | No change | 0.93 | |

| Oleic Acid | Baseline | Baseline | Baseline | 0.87 | |

| Elaidic Acid | Increased | Increased | Increased | 1.10 |

- This compound reduces very-low-density lipoprotein (VLDL) secretion but has neutral effects on LDL and HDL, unlike elaidic acid, which elevates all lipoprotein fractions and worsens LDL/HDL ratios .

Dietary Impact and Cholesterol Modulation

Table 4. LDL-C Responses to Dietary Fatty Acids

- Oleic and linoleic acids lower LDL cholesterol more effectively than this compound, but linoleic acid reduces HDL cholesterol more frequently .

- In hypertriglyceridemic patients, unsaturated fats show inconsistent LDL-lowering effects, while HDL remains unaffected .

Occurrence in Natural Products

- Co-occurs with oleic and linoleic acids in Momordica charantia and Momordica dioica, contributing to antidiabetic properties .

- Dominates fatty acid profiles in Camellia oleifera oil (96% total fatty acids with oleic and linoleic acids) .

生物活性

Palmitic acid (PA), a saturated fatty acid predominantly found in palm oil, coconut oil, and various animal fats, has garnered significant attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and implications of this compound in health and disease, particularly focusing on its anti-tumor effects, oxidative stress induction, and role in metabolic diseases.

Chemical Structure and Sources

This compound is a 16-carbon saturated fatty acid represented chemically as C16H32O2. It is commonly found in:

- Palm oil

- Coconut oil

- Dairy products

- Meat

Pharmacological Activities

This compound exhibits a broad spectrum of biological activities:

- Anti-inflammatory : PA has been shown to modulate inflammatory responses by influencing cytokine production.

- Antioxidant : It can enhance the cellular antioxidant defense system.

- Antitumor : Recent studies have highlighted its potential as an anti-cancer agent.

Table 1: Summary of Biological Activities of this compound

1. Anti-Tumor Effects

This compound has demonstrated significant anti-tumor properties across various cancer types:

- Induction of Apoptosis : PA promotes apoptosis in cancer cells through the mitochondrial pathway by increasing reactive oxygen species (ROS) levels. This mechanism has been observed in breast cancer (MCF-7) and colon cancer (HCT116) cells .

- Inhibition of Cell Proliferation : Studies indicate that PA can inhibit the proliferation of prostate cancer cells by downregulating key signaling pathways such as PI3K/AKT .

- Modulation of Tumor Microenvironment : Research suggests that PA influences the tumor microenvironment by promoting immune responses and inhibiting metastasis .

2. Induction of Oxidative Stress

This compound has been shown to induce oxidative stress, leading to cellular senescence:

- In human hepatocytes, treatment with PA resulted in increased expression of oxidative stress markers (e.g., NQO1, SOD2) and cellular senescence markers (e.g., p21, p53) .

- This oxidative stress is linked to DNA damage and the secretion of senescence-associated secretory phenotype (SASP) factors, which can further influence tumor progression .

Case Study 1: this compound and Cancer Metastasis

A study conducted on mice revealed that a diet rich in this compound led to increased metastatic potential in tumor cells. The findings indicated that PA induces epigenetic modifications that enhance the aggressiveness of tumors, establishing a "stable memory" in cancer cells .

Case Study 2: this compound in Type 2 Diabetes Mellitus

Research has linked elevated serum levels of this compound to increased vulnerability to atherosclerotic plaque rupture in patients with Type 2 Diabetes Mellitus. The study identified macrophage Delta-like ligand 4 signaling as a critical pathway influenced by PA, leading to vascular smooth muscle cell senescence .

Q & A

Q. Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., this compound’s dual roles in apoptosis), systematically compare experimental variables: cell type (primary vs. immortalized), fatty acid:BSA ratios, and duration of exposure .

- Advanced Instrumentation : For structural analysis, pair TD-IR with differential scanning calorimetry (DSC) to correlate spectral changes with enthalpy shifts during phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。